molecular formula C20H31BBrNO2Si B596628 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester CAS No. 1256358-99-2

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester

Cat. No.: B596628
CAS No.: 1256358-99-2
M. Wt: 436.272
InChI Key: QHNDMVTZNJIIBZ-UHFFFAOYSA-N
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Description

Structure and Key Features:
6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS: 1256358-99-2) is a boron-containing heterocyclic compound with three critical functional groups:

  • A bromo substituent at position 6 of the indole ring.
  • A t-butyldimethylsilyl (TBS) protecting group at position 1, enhancing steric protection and lipophilicity.
  • A boronic acid pinacol ester at position 3, enabling Suzuki-Miyaura cross-coupling reactions .

Applications:
This compound is primarily used in pharmaceutical and materials science research as a building block for synthesizing complex molecules, particularly in palladium-catalyzed cross-couplings .

Properties

IUPAC Name

[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDMVTZNJIIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BBrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681937
Record name 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-99-2
Record name 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Lithium Exchange Followed by Boronation

The most widely reported method involves a halogen-lithium exchange reaction using tert-butyllithium (t-BuLi) to generate a lithiated intermediate, which is subsequently quenched with a boronate ester.

Reaction Mechanism and Conditions

  • Starting Material : 6-Bromo-1-(t-butyldimethylsilanyl)indole is treated with t-BuLi at −78°C in anhydrous tetrahydrofuran (THF), facilitating a halogen-lithium exchange at the C3 position.

  • Boronation : The lithiated species reacts with triisopropyl borate (B(OiPr)₃), followed by acidic workup to yield the boronic acid. Subsequent esterification with pinacol (1,2-diol) produces the target pinacol ester.

Yield and Challenges

  • Yield : 45–60% after purification.

  • Challenges :

    • Strict temperature control (−78°C) is required to prevent side reactions.

    • Moisture sensitivity necessitates Schlenk-line techniques.

Sequential Silylation and Borylation

Silylation of 6-Bromoindole

Protection of the indole nitrogen with a tert-butyldimethylsilyl (TBDMS) group is a prerequisite for subsequent functionalization.

Procedure

  • Reagents : 6-Bromoindole, sodium hydride (NaH), and TBDMS chloride (TBDMSCl) in THF.

  • Conditions : Reaction at room temperature for 15 minutes achieves 55% yield of 6-bromo-1-TBDMS-indole.

Key Observations

  • Prolonged reaction times (>15 minutes) lead to decomposition via H⁻-mediated desilylation.

  • Steric hindrance from the C6 bromine slows silylation kinetics.

Borylation of Silylated Intermediate

The TBDMS-protected indole undergoes borylation via:

Transition-Metal-Catalyzed Methods

  • Catalyst System : Pd(dba)₂/XPhos with bis(pinacolato)diboron (B₂pin₂) in dioxane at 80°C.

  • Yield : 70–75%.

Transition-Metal-Free Borylation

  • Reagents : Potassium methoxide (KOMe) and silylborane (PhMe₂Si-Bpin) in dimethoxyethane (DME) at 30°C.

  • Yield : 65%.

Decarboxylative Borylation

Overview

This method bypasses halogenated precursors by using carboxylated indoles.

Rhodium-Catalyzed Decarboxylation

  • Substrate : N-Hydroxyphthalimide ester of indole-3-carboxylic acid.

  • Conditions : RhCl(PPh₃)₃, B₂pin₂, and pyridine under 400 nm LED irradiation.

  • Yield : 50–55%.

Limitations

  • Requires directing groups (e.g., esters) for regioselectivity.

  • Incompatible with unprotected NH-indoles due to catalyst poisoning.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Halogen-Lithium ExchangeHigh regioselectivityCryogenic conditions, moisture-sensitive45–60
Sequential SilylationModular, scalableDesilylation risks55–75
Transition-Metal-FreeCost-effective, mild conditionsLower yields65
DecarboxylativeAvoids halogensRequires directing groups50–55

Optimization Strategies

Solvent and Base Selection

  • THF vs. DME : DME enhances solubility of silylboranes in transition-metal-free routes.

  • Base : KOMe outperforms NaOMe in suppressing protodeboronation.

Stabilization of Intermediates

  • TBDMS Protection : Prevents NH coordination to catalysts, enabling C3 borylation.

  • Inert Atmosphere : Critical for lithium- and rhodium-mediated pathways .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action for 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group facilitates the formation of a carbon-carbon bond through a palladium-catalyzed process. The t-butyldimethylsilanyl group provides steric protection, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Boronic Acid Pinacol Esters

(a) 5-Bromo-1-(t-butyldimethylsilyl)indole-3-boronic Acid Pinacol Ester (PN-6635)
  • Structural Difference : Bromine substituent at position 5 instead of 6 on the indole ring.
  • Purity : 98% (vs. 96% for the target compound) .
  • Reactivity : Positional isomerism affects electronic properties. The 5-bromo derivative may exhibit altered reactivity in cross-coupling reactions due to differences in steric and electronic environments.
(b) 1-Boc-6-Methoxyindole-3-boronic Acid Pinacol Ester
  • Structural Difference : Methoxy group at position 6 and a Boc (tert-butoxycarbonyl) protecting group instead of TBS.
  • Commercial Data : Priced at 265 €/100 mg, indicating higher synthetic accessibility compared to brominated analogs .

Non-Indole Boronic Acid Pinacol Esters

(a) 3-Bromo-5-t-butyldimethylsilyloxyphenylboronic Acid Pinacol Ester
  • Core Structure : Phenyl ring instead of indole.
  • Functional Groups : Bromine at position 3 and a TBS-protected hydroxyl group at position 5.
  • Applications : Less electron-rich than indole derivatives, leading to reduced reactivity in Suzuki couplings .
(b) 1-Acetyl-5-methoxy-1H-indazole-6-boronic Acid Pinacol Ester
  • Core Structure : Indazole (two adjacent nitrogen atoms) vs. indole.
  • Molecular Formula : C₁₆H₂₁BN₂O₄ (distinct from indole-based analogs due to the acetyl group and indazole core).
  • Biological Relevance : Indazole derivatives are prominent in kinase inhibitors, suggesting divergent applications compared to indole-based compounds .

Physicochemical and Spectroscopic Comparisons

Solubility

  • General Trends : Boronic acid pinacol esters exhibit superior solubility in organic solvents compared to free boronic acids. For example, phenylboronic acid pinacol ester is highly soluble in chloroform and ketones .
  • Impact of TBS Group: The lipophilic TBS group in the target compound enhances solubility in non-polar solvents (e.g., methylcyclohexane) but may reduce solubility in polar aprotic solvents like acetone.

Table 1: Solubility Comparison in Common Solvents

Compound Class Chloroform Acetone Methylcyclohexane
Phenylboronic acid Moderate High Very Low
Phenylboronic pinacol ester High High Low
Target Compound (TBS-indole) High Moderate Moderate

NMR Spectral Data

  • Pinacol Methyl Protons : Singlet at δ 1.35–1.38 in ¹H NMR, consistent across pinacol esters .
  • Aromatic Protons :
    • Target compound: Indole H-2 and H-4 protons influenced by bromine’s electron-withdrawing effect, appearing downfield.
    • 5-Bromo analog (PN-6635): Distinct splitting patterns due to altered bromine position.
  • 13C NMR : Pinacol ester carbons at δ 84.0 (quaternary C) and δ 24.0 (methyl C) .

Reactivity in Cross-Coupling Reactions

  • The TBS group stabilizes the indole nitrogen, preventing undesired side reactions .
  • Comparison with Phenylboronic Esters : Indole-based esters are more reactive than phenyl analogs due to the electron-rich heterocycle, facilitating faster transmetalation in palladium-catalyzed reactions .

Commercial Availability and Pricing

Table 2: Commercial Comparison of Select Boronic Acid Pinacol Esters

Compound Name Price (per 100 mg) Purity Supplier
6-Bromo-1-TBS-indole-3-boronic acid pinacol ester Not listed 96% Combi-Blocks
1-Boc-6-methoxyindole-3-boronic acid pinacol ester 265 € 99% Chemistry Services
5-Bromo-1-TBS-indole-3-boronic acid pinacol ester Not listed 98% Combi-Blocks

Biological Activity

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester (CAS No. 1256358-99-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C20H31BBrNO2SiC_{20}H_{31}BBrNO_2Si, with a molecular weight of 394.36 g/mol. It is characterized by the presence of a boronic acid moiety, which is known for its reactivity and ability to form complexes with various biomolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects on cancer cell lines, particularly MCF-7 (breast cancer) cells, with an IC50 value indicating effective inhibition at low concentrations.
  • Mechanism of Action : The proposed mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent induction of apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays:

Assay TypeIC50 Value (µg/mL)
ABTS Radical Scavenging0.11 ± 0.01
DPPH Radical Scavenging0.14 ± 0.01
CUPRAC Assay1.73 ± 0.16

These results suggest that the compound has potent antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Antibacterial Activity

The antibacterial efficacy of the compound was tested against various bacterial strains, including Escherichia coli :

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 6.50 mg/mL against E. coli, indicating moderate antibacterial activity.

Enzyme Inhibition Studies

The enzyme inhibition profile of this compound includes:

Enzyme TypeIC50 Value (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These findings indicate that the compound exhibits selective inhibition against certain enzymes, which may have implications in treating conditions related to cholinergic dysfunction and other enzyme-related disorders.

Case Studies and Applications

Several case studies have documented the synthesis and biological evaluation of boronic acid derivatives similar to the compound :

  • Synthesis and Characterization : A study synthesized a related boronic ester and assessed its biological activities, demonstrating significant anticancer and antioxidant properties.
  • Formulation Development : Another research effort involved incorporating boronic acid derivatives into topical formulations for enhanced skin protection against oxidative stress and microbial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester, and how do reaction conditions impact yield?

  • Methodology :

  • Begin with brominated indole precursors, introducing the t-butyldimethylsilyl (TBS) protecting group via silylation under inert conditions (e.g., TBSCl, imidazole, DMF) .
  • Subsequent boronation using pinacol boronic ester formation: employ Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in anhydrous THF at 80–90°C .
  • Optimize stoichiometry (1:1.2 indole:B₂Pin₂) and monitor reaction progress via TLC or LC-MS. Typical yields range from 60–75%, with purity >95% confirmed by GC or HPLC .

Q. How should this compound be stored to maintain stability, and what analytical methods validate its integrity?

  • Methodology :

  • Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester and oxidation of the bromo group .
  • Validate stability via:
  • HPLC : Monitor for degradation peaks (e.g., free boronic acid at ~3.5 min retention time).
  • ¹H NMR : Check for disappearance of the pinacol methyl signals (δ 1.0–1.3 ppm) .

Advanced Research Questions

Q. How does the TBS-protecting group influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • The TBS group sterically shields the indole N-H, directing coupling to the C3-boronic ester. Compare reactivity with unprotected analogs using Pd(PPh₃)₄ or PdCl₂(dppf):
  • Kinetic studies : TBS-protected substrates show 20–30% faster transmetalation rates due to reduced side reactions .
  • Substrate scope : Test coupling with electron-deficient aryl halides (e.g., 4-nitrobromobenzene) in THF/H₂O (3:1) with Na₂CO₃ at 70°C .

Q. What strategies mitigate competing debromination during catalytic coupling reactions?

  • Methodology :

  • Catalyst screening : Use Pd(OAc)₂ with XPhos ligand to suppress β-hydride elimination, reducing debromination to <5% .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/EtOH mixtures to stabilize the Pd intermediate .
  • Post-reaction analysis : Quantify residual bromide via ion chromatography (detection limit: 0.1 ppm) .

Q. How can computational modeling predict steric and electronic effects of the TBS group on reaction pathways?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map transition states for transmetalation.
  • Steric maps : TBS increases torsional strain by 8–10 kcal/mol, favoring axial coordination to Pd .
  • Charge distribution : The electron-donating TBS group raises HOMO energy at C3, enhancing oxidative addition kinetics .

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